5-((2-Methoxyphenyl)methyl)-2-oxazolidinone
Overview
Description
5-((2-Methoxyphenyl)methyl)-2-oxazolidinone is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone typically involves the reaction of 2-methoxybenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((2-Methoxyphenyl)methyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
5-((2-Methoxyphenyl)methyl)-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-((2-Methoxyphenyl)methyl)-2-oxazolidinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazolidinone ring and methoxyphenylmethyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-3-2-4-8(10)6-9-7-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKMVMSIKJNHFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CNC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978521 | |
Record name | 5-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62826-01-1 | |
Record name | 2-Oxazolidinone, 5-((2-methoxyphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062826011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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